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Compound of Interest

N6-Cyclopropyl-9H-purine-2,6-
Compound Name:
diamine

Cat. No.: B192910

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Cyclopropyl-9H-purine-2,6-diamine is a recognized impurity and potential degradation
product of the antiretroviral medication Abacavir. A thorough understanding of its spectroscopic
and analytical characteristics is crucial for quality control, safety assessment, and regulatory
compliance in the pharmaceutical industry. This technical guide provides a consolidated
overview of the available spectroscopic data (Nuclear Magnetic Resonance and Mass
Spectrometry) for N6-Cyclopropyl-9H-purine-2,6-diamine, outlines relevant analytical
methodologies, and presents logical workflows for its identification and characterization.

Chemical Identity and Properties

N6-Cyclopropyl-9H-purine-2,6-diamine is a purine derivative characterized by a cyclopropy!
group at the N6 position and an amino group at the C2 position.
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Property Value

IUPAC Name N6-Cyclopropyl-9H-purine-2,6-diamine
Cyclopropyldiaminopurine, Abacavir Impurity

Synonyms
7/10/18[1]

CAS Number 120503-69-7[1][2][3][4]

Molecular Formula CsH1oNs[1][2][3]

Molecular Weight 190.21 g/mol [1][2]

Spectroscopic Data

While detailed spectral assignments are not readily available in peer-reviewed literature, the
existence of comprehensive spectroscopic data is confirmed through commercial suppliers of
analytical standards who provide a Certificate of Analysis (CoA) upon request.[3] A forced
degradation study of Abacavir Sulfate identified a degradant with the molecular formula
CsH1oNs, corresponding to N6-Cyclopropyl-9H-purine-2,6-diamine, which was characterized
by FT-IR, *H NMR, and LC-MS.

Mass Spectrometry (MS)

In a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Abacavir degradation
products, a compound with a mass-to-charge ratio (m/z) of 191.2 was identified, corresponding
to the [M+H]* ion of N6-Cyclopropyl-9H-purine-2,6-diamine.

lon m/z (Observed)

[M+H]* 191.2

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, publicly available *H and 13C NMR spectra with full assignments for N6-Cyclopropyl-
9H-purine-2,6-diamine are currently limited. However, general protocols for the NMR analysis
of purine derivatives are well-established.
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Experimental Protocols

The following are generalized experimental protocols based on the analysis of Abacavir and its
impurities. Specific parameters for N6-Cyclopropyl-9H-purine-2,6-diamine may need to be
optimized.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is adapted from a method used for the analysis of Abacavir and its degradation
products.

 Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a
mass spectrometer.

o Column: A reversed-phase column, such as a C18, is typically suitable for separating polar
compounds like purine derivatives.

» Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium
acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

o Detection: Mass spectrometric detection should be performed in positive ion mode to
observe the [M+H]* ion.

o Sample Preparation: The sample should be dissolved in a suitable solvent, such as a mixture
of water and methanol or acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following provides a general guideline for obtaining NMR spectra of purine derivatives.[5]

[6]

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended
for better signal dispersion.

o Solvent: Deuterated solvents such as dimethyl sulfoxide (DMSO-ds), methanol (CDsOD), or
water (D20) are appropriate, depending on the solubility of the compound.

e Sample Preparation:
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o Dissolve an appropriate amount of the sample in the chosen deuterated solvent.
o Filter the solution if any particulate matter is present.

o Transfer the solution to a 5 mm NMR tube.

o Data Acquisition:

o H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to
optimize include the number of scans, relaxation delay, and spectral width.

o 13C NMR: Acquire a proton-decoupled 13C spectrum. Due to the lower natural abundance
of 13C, a larger number of scans will be required.

o 2D NMR: To aid in structural elucidation, consider performing 2D NMR experiments such
as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC
(Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond
Correlation) to correlate proton and carbon signals.[7]

Logical Workflows and Diagrams

The identification and characterization of N6-Cyclopropyl-9H-purine-2,6-diamine as an
impurity in Abacavir typically follows a structured analytical workflow.

Synthesis & Degradation Analytical Workflow Outcome

NMR Characterization Characterization Report
(Structure Confirmation) (CoA)

Forced Degradation
(e.g., Acid Hydrolysis)

MS Detection

Abacavir Drug Substance (m/z=191.2)

N6-Cyclopropyl-9H-purine-2,6-diamine LC Separation

Click to download full resolution via product page

Caption: Workflow for the identification and characterization of N6-Cyclopropyl-9H-purine-2,6-
diamine.

No specific signaling pathways involving N6-Cyclopropyl-9H-purine-2,6-diamine have been
identified in the reviewed literature. Its primary relevance is as a process-related impurity or
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degradation product of Abacauvir.

Conclusion

The analytical characterization of N6-Cyclopropyl-9H-purine-2,6-diamine is essential for
ensuring the quality and safety of Abacavir drug products. While detailed public data is sparse,
established mass spectrometry and nuclear magnetic resonance methodologies provide a
clear path for its identification and structural confirmation. The workflows presented here offer a
systematic approach for researchers and drug development professionals to characterize this
and other related purine impurities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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